

Domiodol vs. Placebo: An Analysis of Double-Blind Controlled Clinical Trials

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Compound of Interest

Compound Name: **Domiodol**

Cat. No.: **B1211878**

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Domiodol, an organic iodinated mucolytic agent, has been evaluated in several double-blind, placebo-controlled clinical trials to determine its efficacy and safety in treating respiratory conditions characterized by excessive or viscous mucus. These studies provide quantitative data on its ability to improve respiratory symptoms and function.

Efficacy Data Summary

Clinical trials have demonstrated that **Domiodol** is effective in improving key symptoms and clinical measures associated with bronchopulmonary diseases.

Table 1: Efficacy in Pediatric Bronchopulmonary Disease

A study involving 30 children with acute infectious pulmonary diseases or acute flare-ups of chronic bronchitis showed significant improvements in subjective symptoms and some spirometric measures in the **Domiodol** group compared to placebo after 14 days of treatment.

[\[1\]](#)

Endpoint	Domiodol Group	Placebo Group	Significance
Subjective Symptoms			
Cough	Significantly Reduced	No Significant Change	p < 0.05
Sputum Viscosity	Significantly Reduced	No Significant Change	p < 0.05
Difficulty Raising Sputum	Significantly Reduced	No Significant Change	p < 0.05
Spirometric Measures			
Vital Capacity (VC)	Improved	No Significant Change	p < 0.05
Peak Expiratory Flow (PEF)	Improved	No Significant Change	p < 0.05
FEV1	No Significant Difference	No Significant Difference	-

Table 2: Efficacy in Post-Laryngectomy Tracheostomized Patients

In a pilot study with 20 post-operative laryngectomy patients, those receiving **Domiodol** showed a more significant and earlier improvement in respiratory parameters compared to those receiving a placebo.[2]

Endpoint	Domiodol Group	Placebo Group	Significance
Cough Intensity	Statistically Significant Improvement	Less Improvement	p < 0.05
Sputum Quantity	Statistically Significant Improvement	Less Improvement	p < 0.05
Sputum Quality	Statistically Significant Improvement	Less Improvement	p < 0.05
Expectoration Difficulty	Statistically Significant Improvement	Less Improvement	p < 0.05

Safety and Tolerability Data

Across the reviewed clinical trials, **Domiodol** was generally well-tolerated with no significant clinical side effects reported.

Table 3: Safety Profile in Pediatric Trials

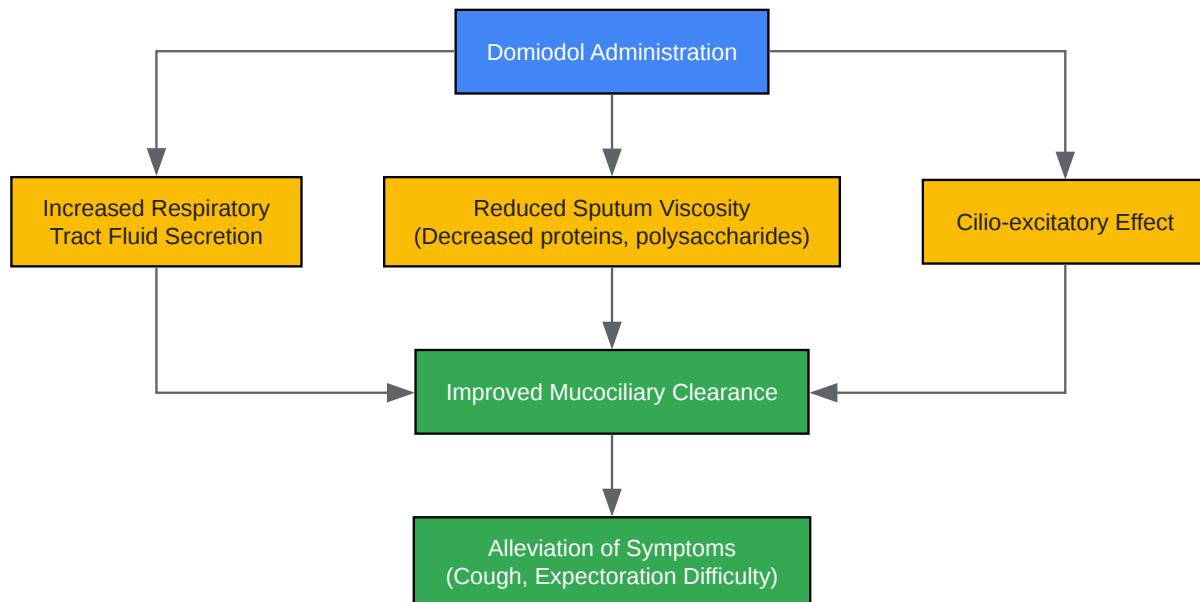
The study in children specifically monitored for side effects and changes in thyroid hormone levels, given that **Domiodol** is an organic iodine compound.

Parameter	Domiodol Group	Placebo Group	Notes
Clinical Side Effects	None Reported	None Reported	[1]
Thyroid Hormone Levels	Unchanged	Unchanged	[1]
TSH Levels	Unchanged	Unchanged	[1]

Mechanism of Action

Domiodol's primary mechanism of action is as a mucolytic and expectorant.[\[3\]](#) It works by:

- Increasing Respiratory Tract Fluid: Pharmacological studies show **Domiodol** induces a dose-related increase in respiratory tract fluid.[\[3\]](#)
- Reducing Sputum Viscosity: It significantly reduces the viscosity of sputum, an effect correlated with a decrease in the content of dry matter, protein, and polysaccharides in the sputum.[\[3\]](#)
- Cilio-excitatory Effect: The drug also has a marked cilio-excitatory effect, which helps in the clearance of mucus from the respiratory tract.[\[3\]](#)



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Domiodol's mucolytic mechanism of action.

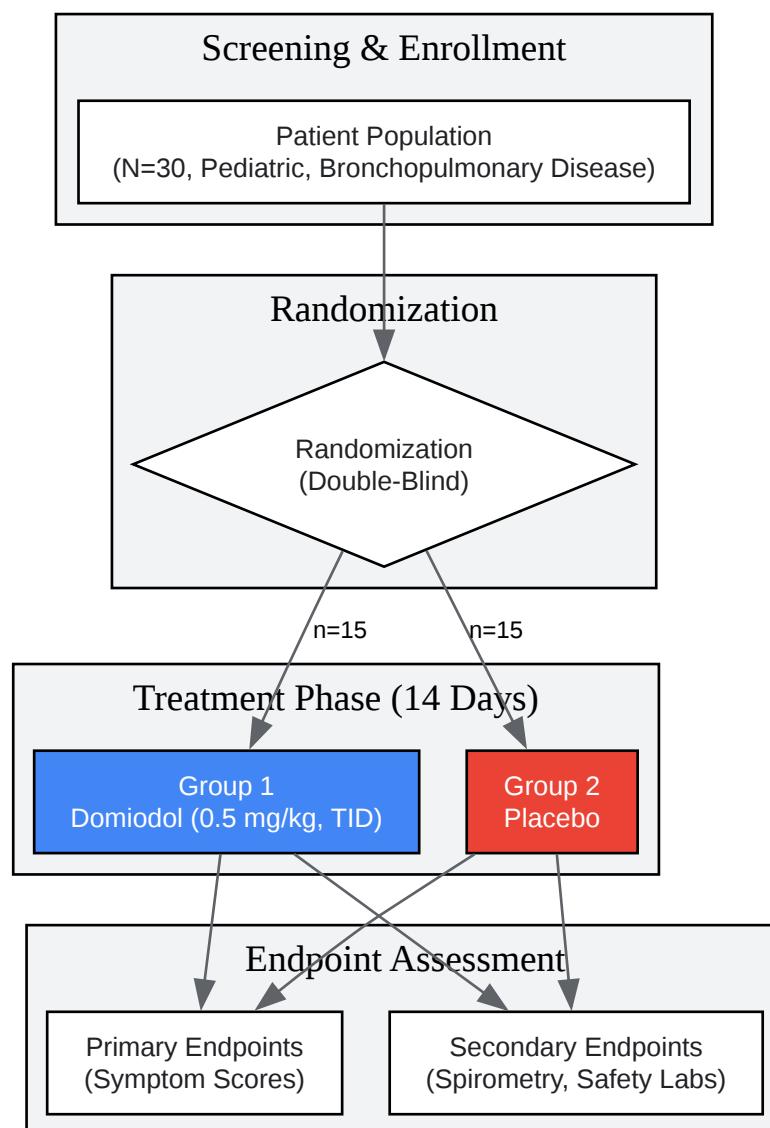
Experimental Protocols

The methodologies of the cited studies are foundational to understanding the evidence.

Protocol: Pediatric Bronchopulmonary Disease Trial[1]

- Study Design: A double-blind, randomized, placebo-controlled trial.
- Participants: 30 children (mean age 9.33 years) with acute infectious pulmonary diseases or acute flare-ups of chronic bronchitis.
- Intervention:
 - Treatment Group: **Domiodol** administered orally at a dose of 0.5 mg/kg three times daily.
 - Control Group: Placebo.
- Duration: 14 days.

- Primary Endpoints: Semi-quantitative assessment of subjective symptoms including cough, sputum viscosity, and difficulty in raising sputum.
- Secondary Endpoints: Spirometric measures (Vital Capacity, Peak Expiratory Flow Rate, FEV1), and safety monitoring including clinical side-effects and thyroid hormone levels.



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References

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- 3. Pharmacological and toxicological studies on domiodol, a new mucolytic agent and expectorant - PubMed [pubmed.ncbi.nlm.nih.gov]
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